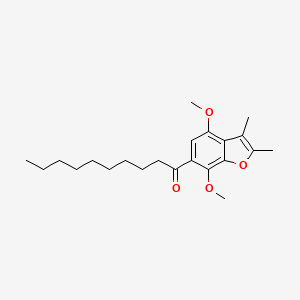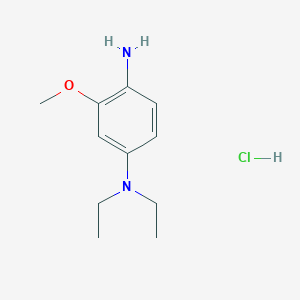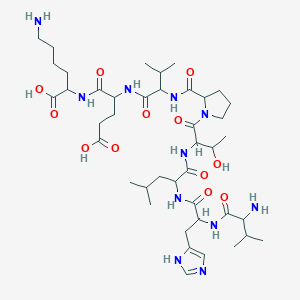
Val-his-leu-thr-pro-val-glu-lys
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Val-his-leu-thr-pro-val-glu-lys is an octapeptide composed of the amino acids valine, histidine, leucine, threonine, proline, valine, glutamic acid, and lysine. . It plays a significant role in various biological processes and has been studied extensively for its properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Val-his-leu-thr-pro-val-glu-lys can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The Merrifield procedure is often employed, which involves the stepwise addition of protected amino acids to a solid resin . The process includes:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s α-amino group.
Coupling: of the next protected amino acid using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition: of deprotection and coupling steps until the desired peptide sequence is assembled.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Val-his-leu-thr-pro-val-glu-lys can undergo various chemical reactions, including:
Oxidation: The histidine and proline residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂), performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Coupling reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of 2-oxo-histidine .
Aplicaciones Científicas De Investigación
Val-his-leu-thr-pro-val-glu-lys has various scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Studied for its role in hemoglobin function and sickle-cell disease.
Medicine: Investigated for potential therapeutic applications in treating sickle-cell disease and other hemoglobinopathies.
Industry: Used in the development of peptide-based drugs and diagnostic tools
Mecanismo De Acción
The mechanism of action of val-his-leu-thr-pro-val-glu-lys involves its interaction with hemoglobin. As part of the hemoglobin S β-chain, it contributes to the formation of the sickle-cell shape in red blood cells. This peptide sequence affects the polymerization of deoxygenated hemoglobin S, leading to the characteristic sickling of red blood cells in sickle-cell disease .
Comparación Con Compuestos Similares
Similar Compounds
Val-his-leu-thr-pro-glu: A hexapeptide with a similar sequence but lacking valine and lysine.
Val-his-leu-thr-pro-val-glu: A heptapeptide missing the lysine residue.
Uniqueness
Val-his-leu-thr-pro-val-glu-lys is unique due to its specific sequence and its role in the hemoglobin S β-chain. Its presence in the amino-terminal region of hemoglobin S distinguishes it from other peptides and contributes to its specific biological functions .
Propiedades
Fórmula molecular |
C42H71N11O12 |
|---|---|
Peso molecular |
922.1 g/mol |
Nombre IUPAC |
6-amino-2-[[2-[[2-[[1-[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C42H71N11O12/c1-21(2)17-28(49-36(58)29(18-25-19-45-20-46-25)50-39(61)32(44)22(3)4)37(59)52-34(24(7)54)41(63)53-16-10-12-30(53)38(60)51-33(23(5)6)40(62)47-26(13-14-31(55)56)35(57)48-27(42(64)65)11-8-9-15-43/h19-24,26-30,32-34,54H,8-18,43-44H2,1-7H3,(H,45,46)(H,47,62)(H,48,57)(H,49,58)(H,50,61)(H,51,60)(H,52,59)(H,55,56)(H,64,65) |
Clave InChI |
FTEIMYUBKWFJIG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


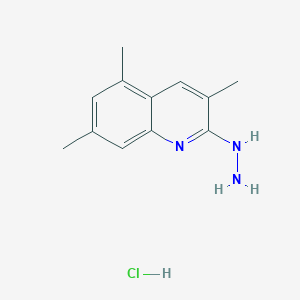
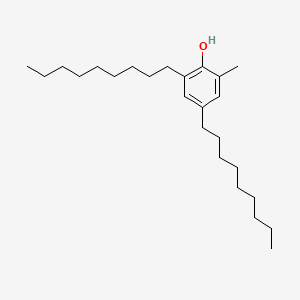
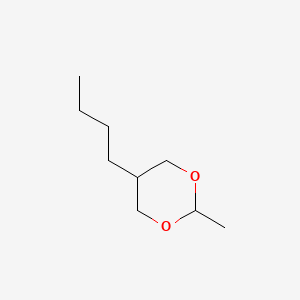
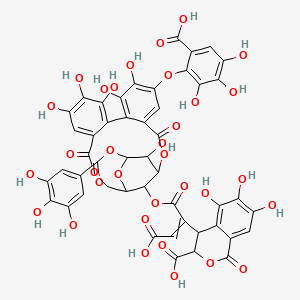
![4,9-dihydroxy-2,3-dimethyl-8-oxo-7H-imidazo[4,5-g]quinazoline-6-carbaldehyde](/img/structure/B13748073.png)
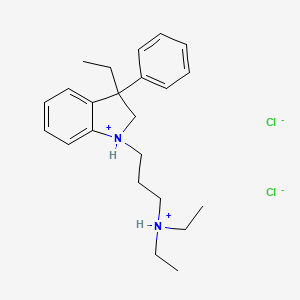
![1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl-](/img/structure/B13748090.png)
![3-[(3-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13748091.png)


![Acetamide,N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]-](/img/structure/B13748115.png)
![3-Methyl-[bis[4-(dimethylamino)phenyl]methylene]-hydrazone-2(3H)-benzothiazolone](/img/structure/B13748117.png)
